5-Ethoxy-2-hydroxybenzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Ethoxy-2-hydroxybenzonitrile is an organic compound with the molecular formula C9H9NO2 It is a derivative of benzonitrile, featuring an ethoxy group at the fifth position and a hydroxy group at the second position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Ethoxy-2-hydroxybenzonitrile can be achieved through several methods. One common approach involves the ethoxylation of 2-hydroxybenzonitrile. This reaction typically requires an ethylating agent such as ethyl iodide or ethyl bromide in the presence of a base like potassium carbonate. The reaction is carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts such as phase transfer catalysts can be employed to facilitate the reaction and minimize by-products. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also considered to reduce the environmental impact of the production process.
Chemical Reactions Analysis
Types of Reactions: 5-Ethoxy-2-hydroxybenzonitrile undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium ethoxide in ethanol for nucleophilic substitution.
Major Products Formed:
Oxidation: 5-Ethoxy-2-hydroxybenzaldehyde.
Reduction: 5-Ethoxy-2-hydroxybenzylamine.
Substitution: Various substituted benzonitriles depending on the nucleophile used.
Scientific Research Applications
5-Ethoxy-2-hydroxybenzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It serves as a building block for the synthesis of bioactive compounds.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-Ethoxy-2-hydroxybenzonitrile depends on its specific application. In organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In biological systems, its mechanism of action would be determined by its interaction with specific molecular targets, such as enzymes or receptors. The presence of the hydroxy and ethoxy groups can influence its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
2-Hydroxybenzonitrile: Lacks the ethoxy group, making it less lipophilic.
5-Methoxy-2-hydroxybenzonitrile: Features a methoxy group instead of an ethoxy group, which can affect its reactivity and solubility.
5-Ethoxy-2-methoxybenzonitrile: Contains both ethoxy and methoxy groups, offering different steric and electronic properties.
Uniqueness: 5-Ethoxy-2-hydroxybenzonitrile is unique due to the presence of both ethoxy and hydroxy groups, which confer distinct chemical and physical properties
Properties
IUPAC Name |
5-ethoxy-2-hydroxybenzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO2/c1-2-12-8-3-4-9(11)7(5-8)6-10/h3-5,11H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXTNHSJHFFQQCR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1)O)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
163.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.